molecular formula C7H3ClNNaO4S2 B12911563 Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate CAS No. 7342-34-9

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate

Cat. No.: B12911563
CAS No.: 7342-34-9
M. Wt: 287.7 g/mol
InChI Key: CMOUNLVSRHFQEG-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate is a chemical compound with the molecular formula C7H4ClNO4S2Na and a molecular weight of 287.70 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring substituted with chlorine, a thioxo group, and a sulphonate group. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate typically involves the reaction of 5-chloro-2,3-dihydro-2-thioxobenzoxazole with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate include other benzoxazole derivatives and sulphonate-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate (CAS No. 7342-34-9) is a sulfonated derivative of thioxobenzoxazole, a compound that has garnered interest in various biological applications due to its potential antimicrobial and antiviral properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC7H4ClNO4S2Na
Molecular Weight287.70 g/mol
IUPAC Namesodium;5-chloro-2-sulfanylidene-3H-1,3-benzoxazole-7-sulfonate
CAS Number7342-34-9

The compound features a unique combination of functional groups that contribute to its biological activity, particularly its sulfonate group which enhances solubility and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular metabolism, leading to antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Interaction with Enzymes

Research indicates that the compound can modulate enzyme activities by binding to active sites or altering enzyme conformation. This interaction can disrupt normal metabolic processes in microorganisms, contributing to its antimicrobial properties.

Antimicrobial Activity

This compound has been evaluated for its effectiveness against various pathogens:

  • Bacterial Activity :
    • Exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentrations (MICs) have been reported in the range of 0.01% to 0.1% depending on the bacterial strain.
  • Fungal Activity :
    • Effective against fungi such as Candida albicans and Aspergillus niger, with MIC values similar to those observed for bacterial strains.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound in vitro. Results demonstrated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in colony-forming units (CFUs) after treatment.

Study 2: Mechanistic Insights

Another research article focused on the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis. This was confirmed through electron microscopy, which showed significant morphological changes in treated bacterial cells compared to controls.

Research Applications

This compound is not only studied for its antimicrobial properties but also for potential applications in drug development:

  • Pharmaceutical Development : Ongoing research aims to explore its utility as a lead compound for new antibacterial agents.
  • Industrial Applications : The compound is investigated for use in formulations designed to control microbial growth in various industrial settings.

Properties

CAS No.

7342-34-9

Molecular Formula

C7H3ClNNaO4S2

Molecular Weight

287.7 g/mol

IUPAC Name

sodium;5-chloro-2-sulfanylidene-3H-1,3-benzoxazole-7-sulfonate

InChI

InChI=1S/C7H4ClNO4S2.Na/c8-3-1-4-6(13-7(14)9-4)5(2-3)15(10,11)12;/h1-2H,(H,9,14)(H,10,11,12);/q;+1/p-1

InChI Key

CMOUNLVSRHFQEG-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)O2)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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